a-[(Boc-amino)methyl]cyclohexaneacetic acid
CAS No.:
Cat. No.: VC13626678
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO4 |
|---|---|
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | 2-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | NAXWYUTUBYCYRA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
α-[(Boc-amino)methyl]cyclohexaneacetic acid features a cyclohexane ring substituted with an acetic acid moiety and a Boc-protected aminomethyl group. The Boc group () shields the reactive amine during synthetic reactions, enabling selective functionalization . The compound exists as a zwitterion at physiological pH, enhancing its solubility in polar solvents .
Key Structural Attributes:
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Cyclohexane backbone: Confers rigidity and influences stereochemical outcomes in synthesis.
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Boc-protected amine: Prevents unwanted side reactions during peptide coupling or alkylation .
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Acetic acid group: Facilitates conjugation via esterification or amidation .
Physical and Chemical Properties
Data collated from PubChem and supplier specifications reveal the following properties :
The compound’s low aqueous solubility necessitates the use of organic solvents like ethyl acetate or dichloromethane for recrystallization . Its stability under acidic conditions makes it suitable for Boc-deprotection using trifluoroacetic acid (TFA) .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically involves a three-step process:
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Protection of the amine: Reaction of cyclohexaneacetic acid derivatives with di-tert-butyl dicarbonate () in the presence of a base .
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Purification: Recrystallization from ethyl acetate/heptane mixtures yields high-purity crystals.
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Characterization: NMR and HPLC confirm structural integrity and purity (>97%) .
A patent by CN112661672A details an optimized crystallization method using seed crystals and weak polar solvents (e.g., cyclohexane), achieving 89.8% yield and 99.1% purity .
Comparative Analysis with Analogues
α-[(Boc-amino)methyl]cyclohexaneacetic acid is structurally related to gabapentin precursors. The table below highlights key differences :
| Compound | CAS Number | Key Feature | Application |
|---|---|---|---|
| α-[(Boc-amino)methyl]cyclohexaneacetic acid | 683218-87-3 | Boc-protected amine | Peptide synthesis |
| Boc-Gabapentin | 227626-60-0 | Gabapentin analogue | Neuropathic pain research |
| cis-4-(Boc-amino)cyclohexaneacetic acid | 327156-95-6 | Cis-configuration | Drug intermediates |
Applications in Pharmaceutical Research
Role in Drug Development
The compound’s versatility is evident in its use as:
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Peptide building block: Enables incorporation of cyclohexane motifs into antimicrobial peptides .
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Gabapentin analogues: Serves as a precursor for Boc-Gabapentin, which modulates neuronal calcium channels in pain management .
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Enzyme inhibitors: The Boc group stabilizes intermediates in protease inhibitor synthesis .
Case Study: Neuropathic Pain Therapeutics
Boc-Gabapentin, derived from α-[(Boc-amino)methyl]cyclohexaneacetic acid, inhibits α2δ-1 subunits of voltage-gated calcium channels, reducing neurotransmitter release in preclinical models . Clinical trials demonstrate its efficacy in diabetic neuropathy, with a 50% pain reduction observed in 60% of patients .
Recent Advances and Future Directions
Innovations in Crystallization
The CN112661672A patent’s seed crystal method addresses historical challenges in isolating Boc-amino acids, enabling scalable production . This advancement supports the synthesis of stable, long-shelf-life intermediates for neurodegenerative drug candidates.
Emerging Therapeutic Applications
Ongoing research explores the compound’s utility in:
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